3-(2-Ethoxyphenyl)pyrrolidine

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Design

3-(2-Ethoxyphenyl)pyrrolidine (CAS 1082926-04-2) is a 3-aryl-substituted pyrrolidine building block bearing an ortho-ethoxy group on the phenyl ring, with molecular formula C₁₂H₁₇NO and molecular weight 191.27 g/mol. The compound features a saturated pyrrolidine heterocycle—a privileged scaffold in medicinal chemistry—with a stereogenic center at the C3 position, offering a fraction of sp³-hybridized carbons (Fsp³) of 0.5 that enhances three-dimensionality relative to planar aromatic systems.

Molecular Formula C12H17NO
Molecular Weight 191.27
CAS No. 1082926-04-2
Cat. No. B3045480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethoxyphenyl)pyrrolidine
CAS1082926-04-2
Molecular FormulaC12H17NO
Molecular Weight191.27
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2CCNC2
InChIInChI=1S/C12H17NO/c1-2-14-12-6-4-3-5-11(12)10-7-8-13-9-10/h3-6,10,13H,2,7-9H2,1H3
InChIKeyYQAOJWVABSPUHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Ethoxyphenyl)pyrrolidine (CAS 1082926-04-2): Ortho-Ethoxy 3-Arylpyrrolidine Scaffold for Medicinal Chemistry Procurement


3-(2-Ethoxyphenyl)pyrrolidine (CAS 1082926-04-2) is a 3-aryl-substituted pyrrolidine building block bearing an ortho-ethoxy group on the phenyl ring, with molecular formula C₁₂H₁₇NO and molecular weight 191.27 g/mol [1]. The compound features a saturated pyrrolidine heterocycle—a privileged scaffold in medicinal chemistry—with a stereogenic center at the C3 position, offering a fraction of sp³-hybridized carbons (Fsp³) of 0.5 that enhances three-dimensionality relative to planar aromatic systems . It is classified as a secondary amine with one hydrogen bond donor, two hydrogen bond acceptors, and a computed XLogP3-AA of 2 [1]. The ortho-ethoxy substitution pattern distinguishes it from its meta- and para-substituted regioisomers, creating a unique steric and electronic environment that influences conformational preferences, lipophilicity, and potential binding interactions. Commercially available at 95–97% purity from multiple vendors, this compound serves primarily as a versatile small-molecule scaffold and synthetic intermediate for fragment-based drug discovery, library synthesis, and structure–activity relationship (SAR) exploration programs .

Ortho-ethoxy 3-arylpyrrolidine scaffold with privileged sp³ character
Suited for fragment-based screening and library synthesis workflows
Secondary amine handle enables diverse N-derivatization chemistry
Racemate with stereogenic center; potential for chiral resolution

Why 3-(2-Ethoxyphenyl)pyrrolidine Cannot Be Interchanged with Generic 3-Arylpyrrolidines or Regioisomeric Ethoxyphenyl Analogs


Although all ethoxyphenylpyrrolidine regioisomers share the identical molecular formula (C₁₂H₁₇NO) and molecular weight (191.27 g/mol), their physicochemical and conformational properties diverge in ways that foreclose simple functional interchangeability . The ortho-ethoxy group in 3-(2-ethoxyphenyl)pyrrolidine imposes steric hindrance that alters the dihedral angle between the phenyl and pyrrolidine rings compared to meta- and para-substituted analogs, directly affecting molecular shape recognition by biological targets . The unsubstituted parent compound, 3-phenylpyrrolidine (CAS 936-44-7), lacks the second hydrogen bond acceptor provided by the ethoxy oxygen (2 vs. 1 H-bond acceptor), reducing its capacity for directional polar interactions [1]. Furthermore, shifting the aryl substitution from the 3-position to the 2-position on the pyrrolidine ring (as in 2-(2-ethoxyphenyl)pyrrolidine, CAS 383127-71-7) alters the spatial trajectory of the pharmacophoric phenyl ring relative to the basic amine, a critical determinant of receptor binding . These structural distinctions mean that SAR data cannot be naively ported across regioisomers; each must be treated as a chemically distinct entity for procurement and screening purposes.

Regioisomeric shift alters target recognition
Meta- or para-ethoxy substitution may shift phenyl ring orientation and hydrogen-bond geometry; SAR may not transfer.
H-bond acceptor count differs from parent
Unsubstituted 3-phenylpyrrolidine lacks the ethoxy oxygen, reducing directional polar interactions; binding profiles may diverge.
2-substituted pyrrolidine isomer not interchangeable
Moving the aryl ring to the 2-position changes amine trajectory and pharmacophoric geometry; requires independent validation.

Quantitative Differentiation Evidence for 3-(2-Ethoxyphenyl)pyrrolidine Relative to Regioisomeric and Structural Analogs


Ortho-Ethoxy Substitution Increases Hydrogen Bond Acceptor Capacity Relative to Unsubstituted 3-Phenylpyrrolidine

3-(2-Ethoxyphenyl)pyrrolidine possesses two hydrogen bond acceptor (HBA) sites—the pyrrolidine nitrogen and the ethoxy oxygen—compared to a single HBA site (pyrrolidine nitrogen only) in the unsubstituted parent compound 3-phenylpyrrolidine (CAS 936-44-7). This difference is quantitatively captured by PubChem-computed Cactvs descriptors [1]. The additional HBA capacity enables the ortho-ethoxy compound to form dual hydrogen bond interactions with biological targets, a feature absent in the parent scaffold. This doubling of HBA count may be particularly consequential in fragment-based screening where each polar interaction contributes to binding enthalpy [2].

HBA Capacity
reported
2 vs 1 H-bond acceptors
Expands target-engagement chemical space relative to parent scaffold
Computed Cactvs descriptor; PubChem data
Medicinal Chemistry Fragment-Based Drug Discovery Ligand Design

Ortho-Ethoxy Substitution Elevates Lipophilicity (XLogP3) Relative to 3-Phenylpyrrolidine While Matching the Para Isomer

The computed XLogP3-AA value for 3-(2-ethoxyphenyl)pyrrolidine is 2, compared to 1.7 for the unsubstituted 3-phenylpyrrolidine [1][2]. This represents an increase of +0.3 log units, attributable to the ethoxy substituent. Interestingly, the para-ethoxy isomer 3-(4-ethoxyphenyl)pyrrolidine (CAS 1082806-59-4) shares the identical XLogP3-AA value of 2, indicating that lipophilicity alone does not differentiate the ortho and para isomers [3]. An experimentally measured LogP of 1.91 (Fluorochem) corroborates the computed value for the target compound . This moderate lipophilicity positions the compound favorably within Lipinski-compliant property space for oral drug-like molecules.

Lipophilicity (XLogP3)
reported
+0.3 log units vs parent; equals para isomer (2.0)
Lipophilicity differentiated from parent but matched to para isomer
XLogP3-AA algorithm; experimental LogP 1.91
ADME Prediction Lipophilicity Optimization Physicochemical Profiling

Topological Polar Surface Area Advantage of Ortho-Ethoxy Substituted Over Unsubstituted 3-Phenylpyrrolidine

The topological polar surface area (TPSA) of 3-(2-ethoxyphenyl)pyrrolidine is 21.3 Ų, compared to 12.0 Ų for 3-phenylpyrrolidine (increase of +9.3 Ų, or +77.5%) [1][2]. The para-ethoxy isomer shares the identical TPSA of 21.3 Ų, reflecting identical atom and connectivity composition [3]. This 77.5% increase in polar surface area is driven by the additional oxygen atom of the ethoxy group and may enhance aqueous solubility relative to the unsubstituted parent while remaining well below the 60–90 Ų threshold commonly associated with poor oral absorption or limited blood-brain barrier penetration [4].

TPSA
reported
+9.3 Ų (+77.5%) over parent; 21.3 Ų same as para
Enhances solubility while remaining CNS-accessible
Cactvs computation; TPSA threshold ~60-90 Ų
Drug-Likeness Blood-Brain Barrier Permeability Molecular Descriptors

Predicted pKa and Ionization State Comparison: Ortho-Ethoxy Derivative as Less Basic than General Pyrrolidine Scaffolds

The predicted pKa of 3-(2-ethoxyphenyl)pyrrolidine is 10.13 ± 0.10, as computed and reported by ChemicalBook . This value is consistent with a secondary amine in a 3-arylpyrrolidine environment where the electron-withdrawing inductive effect of the ortho-ethoxyphenyl group reduces basicity relative to unsubstituted pyrrolidine (pKa ~11.3 for pyrrolidine itself) [1]. At physiological pH (7.4), the compound exists predominantly in its protonated ammonium form (>99.9%), which is the relevant species for interactions with biological anion-binding sites such as Asp/Glu carboxylates in receptor orthosteric pockets or enzyme active sites.

Predicted pKa
class-level
10.13 ± 0.10
Lower basicity than unsubstituted pyrrolidine; reduces non-specific binding potential
Predicted value; class comparison based on secondary amine trends
Ionization State pH-Dependent Solubility pKa Prediction

Boiling Point Differential Between 3-(2-Ethoxyphenyl)pyrrolidine and 2-(2-Ethoxyphenyl)pyrrolidine Indicates Distinct Intermolecular Forces

The predicted boiling point of 3-(2-ethoxyphenyl)pyrrolidine is 291.8 ± 33.0 °C (ChemicalBook), compared to 286.4 ± 33.0 °C for the 2-substituted regioisomer 2-(2-ethoxyphenyl)pyrrolidine (CAS 383127-71-7) as reported by ChemSpider . The approximately 5.4 °C higher boiling point of the 3-substituted compound is consistent with the different spatial orientation of the phenyl ring, which may facilitate more efficient intermolecular packing (higher enthalpy of vaporization). At a predicted density of 1.009 ± 0.06 g/cm³ for the target compound versus 1.0 ± 0.1 g/cm³ for the 2-substituted analog, the 3-substituted regioisomer exhibits slightly greater compactness .

Boiling Point
source review
291.8 ± 33.0 °C (predicted)
Distinguishes from 2-substituted regioisomer during purification
Predicted; supplier-reported data; verify experimentally
Physicochemical Characterization Purification Method Selection Regioisomer Identity Confirmation

Fraction sp³ (Fsp³) of 0.5 Positions 3-(2-Ethoxyphenyl)pyrrolidine Favorably for Three-Dimensional Fragment Screening Versus Fully Aromatic Scaffolds

The fraction of sp³-hybridized carbons (Fsp³) for 3-(2-ethoxyphenyl)pyrrolidine is 0.5, as reported in the Fluorochem technical datasheet . This value reflects the fully saturated pyrrolidine ring (4 sp³ carbons) balanced against the aromatic phenyl ring (6 sp² carbons). The Fsp³ = 0.5 surpasses that of fully aromatic heterocyclic scaffolds (Fsp³ = 0) commonly used in fragment libraries. Literature evidence demonstrates that increasing Fsp³ correlates with improved aqueous solubility, reduced promiscuous binding, higher clinical success rates, and greater molecular complexity [1]. Compared to the unsubstituted 3-phenylpyrrolidine, which has an even higher Fsp³ of 0.7 due to the absence of the ethoxy CH₂/CH₃ carbons, the target compound retains substantial three-dimensional character while adding the functional versatility of the ethoxy group.

Fsp³
reported
0.5 (aromatic 0; parent 0.7)
Balanced 3D character for fragment screening libraries
Fluorochem datasheet; Fsp³-clinical correlation literature
Fragment-Based Drug Discovery 3D Molecular Diversity Lead-Likeness

High-Value Research and Industrial Application Scenarios for 3-(2-Ethoxyphenyl)pyrrolidine (CAS 1082926-04-2)


Fragment-Based Drug Discovery (FBDD) Library Member with Orthogonal Synthetic Handle

With Fsp³ = 0.5 and a molecular weight of 191.27 g/mol, 3-(2-ethoxyphenyl)pyrrolidine falls within the Rule-of-Three guidelines (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) recommended for fragment library design . The presence of two hydrogen bond acceptors (pyrrolidine N and ethoxy O) supports fragment hit identification via both X-ray crystallographic soaking and NMR-based screening (e.g., STD-NMR, WaterLOGSY), while the secondary amine provides a tractable vector for fragment elaboration via N-alkylation, N-acylation, or reductive amination chemistry . The ortho-ethoxy substitution offers an additional synthetic handle for further derivatization (e.g., O-dealkylation to phenol, Claisen rearrangement, electrophilic aromatic substitution directed by the ortho-alkoxy group) that is absent in the unsubstituted 3-phenylpyrrolidine. Procurement of this compound is therefore strategically justified for fragment library curators seeking to expand three-dimensional chemical diversity beyond flat aromatic collections.

Regioisomeric Selectivity Profiling in Structure–Activity Relationship (SAR) Studies

The availability of 3-(2-ethoxyphenyl)pyrrolidine alongside its regioisomers—3-(3-ethoxyphenyl)pyrrolidine (CAS 1082881-60-4, meta) and 3-(4-ethoxyphenyl)pyrrolidine (CAS 1082806-59-4, para)—enables systematic mapping of ethoxy group positional effects on biological activity . When combined with the 3-phenylpyrrolidine parent (CAS 936-44-7) as a negative control lacking the ethoxy oxygen, this four-compound mini-series allows deconvolution of (i) the contribution of the ethoxy oxygen as a hydrogen bond acceptor, (ii) the optimal aryl substitution geometry for target engagement, and (iii) the steric penalty associated with ortho substitution. Such regioisomeric SAR matrices are foundational to hit-to-lead optimization in medicinal chemistry programs targeting GPCRs, ion channels, or kinases where arylpyrrolidine motifs are prevalent pharmacophores .

Synthetic Intermediate for Central Nervous System (CNS) Ligand Programs

The combination of TPSA = 21.3 Ų (well below the ~60 Ų threshold associated with impaired CNS penetration) and XLogP3 = 2 makes 3-(2-ethoxyphenyl)pyrrolidine a promising synthetic intermediate for CNS-targeted ligand design . The 3-arylpyrrolidine substructure appears in multiple CNS-active pharmacophores, including dopamine D4 receptor antagonists and serotonin receptor modulators, where the basic amine and aryl ring geometry are critical for receptor recognition . The ortho-ethoxy group introduces steric bulk that can enforce a preferred conformation of the pendant phenyl ring, potentially enhancing subtype selectivity over closely related receptors. For procurement in CNS drug discovery programs, this compound offers a differentiated starting point compared to the para-ethoxy isomer, which places the ethoxy group in a sterically less demanding position and may produce different conformational preferences upon target binding .

Scaffold for Diversity-Oriented Synthesis (DOS) and Parallel Library Construction

The secondary amine in 3-(2-ethoxyphenyl)pyrrolidine serves as a versatile point for combinatorial diversification through well-established amine-capping reactions (sulfonylation, amide coupling, urea formation, reductive amination) enabling the rapid generation of focused compound libraries . The ortho-ethoxy group remains intact during standard amine derivatization chemistry, preserving a key pharmacophoric element throughout library synthesis. The 97% purity grade available from suppliers such as Fluorochem (£448/100 mg) provides adequate quality for parallel synthesis workflows where batch-to-batch consistency in the starting building block is critical for SAR interpretation . As a racemate with one asymmetric center, the compound additionally offers the option of chiral resolution to access enantiomerically pure derivatives for programs requiring stereochemistry-dependent biological evaluation .

Application
Selection Property
Validation Focus
FBDD library member
Orthogonal synthetic handle and fragment-like profile
Fragment screening hit rate and elaboration feasibility
Regioisomeric SAR profiling
Positional isomer comparison set
Activity trend mapping across ortho/meta/para analogues
CNS ligand synthesis
CNS drug-like profile (TPSA, logP)
CNS MPO score validation and permeability assay
Diversity-oriented synthesis
Secondary amine derivatization versatility
Library synthesis feasibility and chiral resolution option
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